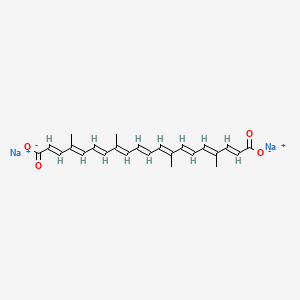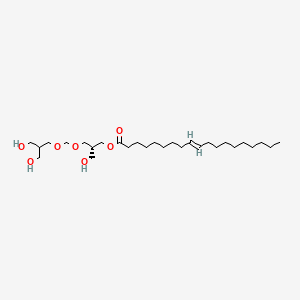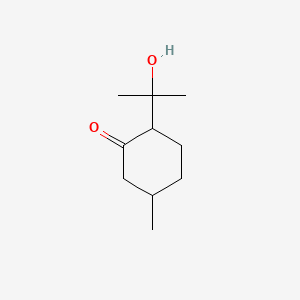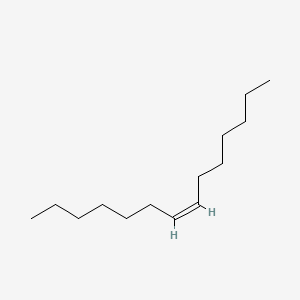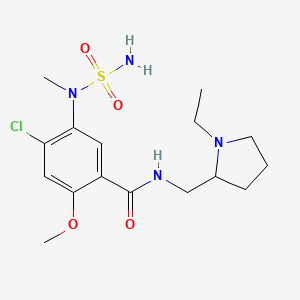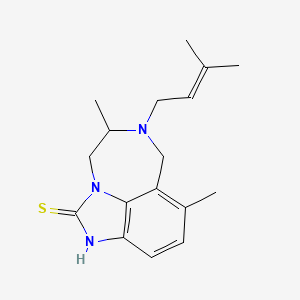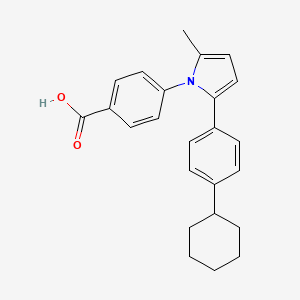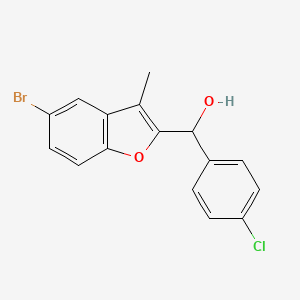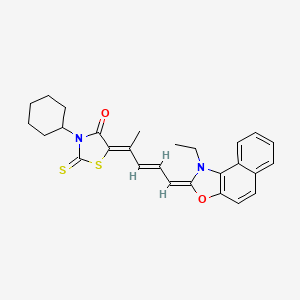![molecular formula C12H20N2O4S2 B12712656 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane CAS No. 128487-70-7](/img/structure/B12712656.png)
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane is a complex organic compound with a unique structure that includes an adamantane core. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of amino, sulfosulfanyl, and hydroxy groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of 1-amino-2-indanol with salicylaldehydes to form Schiff bases, followed by the generation of oxazolidines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-amino-2-indanol: A precursor in the synthesis of the target compound.
Salicylaldehydes: Used in the formation of Schiff bases.
Oxazolidines: Structurally related compounds with similar reactivity.
Uniqueness
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane is unique due to its combination of functional groups and the adamantane core
Properties
CAS No. |
128487-70-7 |
|---|---|
Molecular Formula |
C12H20N2O4S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[(1-amino-2-sulfosulfanylethylidene)amino]-1-hydroxyadamantane |
InChI |
InChI=1S/C12H20N2O4S2/c13-10(6-19-20(16,17)18)14-11-8-1-7-2-9(11)5-12(15,3-7)4-8/h7-9,11,15H,1-6H2,(H2,13,14)(H,16,17,18) |
InChI Key |
IRRUJPDHVDOVFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N=C(CSS(=O)(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-5-(5-fluoro-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12712581.png)
